Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and 8-Bromo Analogs
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde exhibits a computed XLogP3 value of 2.8 [1], which is 1.2 log units higher than the unsubstituted parent imidazo[1,2-a]pyridine-2-carbaldehyde (XLogP3 = 1.6) [2] and 0.6 log units higher than the 8-bromo analog (XLogP3 = 2.2) . This increased lipophilicity, driven by the two chlorine substituents, is expected to enhance passive membrane permeability and influence distribution in biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde (XLogP3 = 1.6); 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (XLogP3 = 2.2) |
| Quantified Difference | +1.2 log units vs. unsubstituted; +0.6 log units vs. 8-bromo analog |
| Conditions | Computed by XLogP3 algorithm; values retrieved from authoritative databases [1][2] |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability potential, making this scaffold a more attractive starting point for lead optimization in drug discovery programs targeting intracellular targets.
- [1] Kuujia. (n.d.). 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-40-3). Retrieved from https://www.kuujia.com/cas-881841-40-3.html View Source
- [2] PubChem. (2025). Imidazo(1,2-a)pyridine-2-carbaldehyde (CID 710293). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1-2-a_pyridine-2-carbaldehyde View Source
